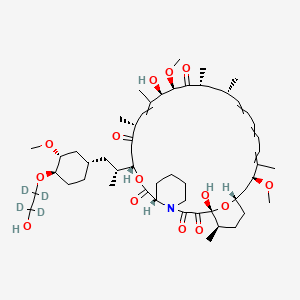
1-(1-Naphthyl)ethylamine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthyl)ethylamine-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties. The molecular formula of this compound is C12H10D3N, and it has a molecular weight of 174.26 .
Métodos De Preparación
The synthesis of 1-(1-Naphthyl)ethylamine-d3 can be achieved through several methods:
Asymmetric Catalytic Reduction: One method involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst.
Chemical and Enzymatic Resolution: Another approach includes the chemical and enzymatic resolution of racemic mixtures to obtain the desired enantiomer.
Análisis De Reacciones Químicas
1-(1-Naphthyl)ethylamine-d3 undergoes various chemical reactions, including:
Hydrogen-Deuterium Exchange: This compound can undergo hydrogen-deuterium exchange when exposed to deuterium gas in the presence of a platinum catalyst.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, often involving common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Aplicaciones Científicas De Investigación
1-(1-Naphthyl)ethylamine-d3 has several applications in scientific research:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein structures and functions.
Chiral Catalysis: The compound is employed in the synthesis of chiral catalysts, which are crucial in asymmetric synthesis reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including chiral drugs.
Mecanismo De Acción
The mechanism of action of 1-(1-Naphthyl)ethylamine-d3 involves its interaction with molecular targets through adsorption and protonation. For instance, when used as a chiral modifier in catalytic hydrogenation reactions, it adsorbs onto the platinum surface and undergoes protonation, which enhances the enantioselectivity of the catalyst . The compound’s unique structure allows it to form stable interactions with the catalyst surface, thereby influencing the reaction pathway.
Comparación Con Compuestos Similares
1-(1-Naphthyl)ethylamine-d3 can be compared with other similar compounds such as:
1-(1-Naphthyl)ethylamine: The non-deuterated version of the compound, which lacks the deuterium atoms but shares similar chemical properties.
1-(2-Naphthyl)ethylamine: A structural isomer with the naphthyl group attached at a different position, leading to variations in reactivity and applications.
α-Methylbenzylamine: Another chiral amine used in asymmetric synthesis, but with a different aromatic group, resulting in distinct chemical behavior.
These comparisons highlight the uniqueness of this compound, particularly its use in deuterium labeling and its specific interactions in catalytic processes.
Propiedades
IUPAC Name |
2,2,2-trideuterio-1-naphthalen-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676059 |
Source


|
| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091627-43-8 |
Source


|
| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)





